(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Description
This compound is a highly complex nitrogen-containing polycyclic alkaloid with a hexacyclic framework. The presence of an aza group (nitrogen) in the hexacyclic scaffold suggests structural similarities to bioactive alkaloids, such as those derived from marine sponges or plant secondary metabolites .
Properties
IUPAC Name |
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-15-3-5-17-9-16-4-6-19-20(22(16)14-27(17)13-15)11-23-21(19)12-25(29)24-10-18(28)7-8-26(23,24)2/h15-24,28H,3-14H2,1-2H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRWLXAPKHHLM-CIEKDEBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C[C@@H]3CC[C@H]4[C@@H]([C@H]3CN2C1)C[C@@H]5[C@@H]4CC(=O)[C@H]6[C@]5(CC[C@H](C6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Natural Sources
Plant Sources and Isolation
The primary natural sources for azahexacyclic compounds similar to (1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one are various species of Fritillaria plants, particularly Fritillaria delavayi and Fritillaria ussuriensis. These alkaloids have been reported as constituents of these plant species, with varying concentrations depending on growth conditions, harvesting time, and plant part used.
The general extraction protocol involves several key steps:
- Collection and preparation of plant material (typically bulbs)
- Drying and pulverization to increase surface area for extraction
- Solvent extraction using appropriate solvents
- Purification through various chromatographic techniques
- Characterization and confirmation of structure
Extraction Methods and Protocols
The extraction of this compound and related compounds typically employs a mixed solvent system, with methanol being a common primary solvent. Based on protocols used for similar compounds, a representative extraction method is outlined in Table 1.
Table 1. Standard Extraction Protocol for Azahexacyclic Alkaloids from Fritillaria Species
This general extraction protocol has been demonstrated to effectively isolate steroidal alkaloids with the azahexacyclic framework from Fritillaria species. The extraction yield typically ranges from 0.01-0.05% of dry plant material, depending on the specific plant source and extraction conditions.
Chemical Synthesis Approaches
Total Synthesis Strategies
The total synthesis of this compound presents significant challenges due to the complex hexacyclic framework and multiple stereogenic centers. While direct reports of total synthesis for this specific compound are limited, synthetic approaches for related azacyclic compounds provide valuable insights.
A general synthetic strategy involves the construction of the core ring system followed by functionalization and stereochemical adjustments. Key synthetic challenges include:
- Construction of the hexacyclic ring system
- Control of stereochemistry at multiple centers
- Introduction of the 4-aza functionality
- Installation of the C-20 hydroxyl group
- Formation of the 17-one functionality
Key Synthetic Transformations
Several key transformations are critical for the synthesis of the target compound. Based on approaches used for similar structures, these include:
Ring Construction and Cyclization Reactions
The formation of the complex azahexacyclic framework often involves intramolecular cyclization reactions or cycloaddition strategies. For similar structures, Diels-Alder reactions have proven valuable for constructing the core ring system. The synthesis might employ a strategy similar to that used for other complex alkaloids, utilizing a [2+2] cycloaddition approach to establish the core structure.
The incorporation of the nitrogen atom at the 4-position typically involves either direct introduction through nucleophilic substitution or transformation of a precursor functional group. One approach utilizes reductive amination to introduce the nitrogen functionality, as demonstrated in the synthesis of similar azabicyclic systems.
Stereochemical Control
Achieving the specific stereochemistry at positions 1S, 2S, 6R, 9R, 11S, 14R, 15R, 18R, 20R, 23S, and 24R requires precise stereochemical control. This is often accomplished through:
- Use of chiral starting materials or auxiliaries
- Stereoselective reactions
- Separation of diastereomers
- Late-stage inversion of configuration at specific centers
Semi-Synthetic Approaches
Semi-synthetic approaches starting from naturally occurring steroidal compounds offer an alternative strategy. These approaches typically involve:
- Isolation of a structurally related compound from natural sources
- Chemical modifications to introduce required functionalities
- Stereochemical adjustments to achieve the target configuration
A potential semi-synthetic route might utilize compounds such as those isolated from Fritillaria species as starting materials. Through selective functionalization and stereochemical adjustment, the target compound could be synthesized.
Model Synthesis Protocols
Based on synthetic approaches for similar azacyclic compounds, a model synthesis protocol for this compound might involve the steps outlined in Table 2.
Table 2. Model Synthetic Route for the Target Azahexacyclic Compound
| Step | Reaction Type | Reagents/Conditions | Expected Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Diene + dienophile, heat or Lewis acid catalyst | 55-70 | Partial stereochemical control |
| 2 | [2+2] Photocycloaddition | UV irradiation, sensitizer | 45-60 | Formation of cyclobutane ring |
| 3 | Ring expansion | Lewis acid, heat | 50-65 | Retention of configuration |
| 4 | Introduction of nitrogen | Reductive amination or SN2 displacement | 40-55 | Site-selective substitution |
| 5 | Hydroxylation at C-20 | Oxidation (e.g., Sharpless dihydroxylation) | 70-85 | Stereoselective approach |
| 6 | Oxidation at C-17 | Selective oxidation (e.g., Dess-Martin) | 75-90 | Formation of ketone |
| 7 | Final stereochemical adjustments | Various (e.g., epimerization, inversion) | 30-45 | Configuration correction |
This theoretical synthetic route draws on approaches demonstrated for related complex polycyclic compounds and would need to be optimized specifically for the target molecule.
Biotechnological Methods
Enzymatic Approaches
Enzymatic methods offer potential advantages for the stereoselective synthesis of complex molecules like this compound. Key enzymatic approaches include:
Hydrolase-Mediated Transformations
Hydrolases have shown utility in stereoselective transformations of complex cyclic structures. For instance, patent literature describes the use of hydrolases in the presence of a nucleophile and a base for the preparation of azabicyclic compounds. This approach could potentially be adapted for the synthesis of segments of the target molecule.
The general reaction conditions might include:
- Enzyme: Hydrolase (e.g., lipase or esterase)
- Nucleophile: Typically water or alcohol
- Base: Organic or inorganic base to maintain pH
- Solvent: Aqueous buffer or organic-aqueous mixture
- Temperature: 25-37°C
- Time: 24-72 hours
Oxidoreductase-Catalyzed Reactions
Solvothermal and Alternative Synthesis Methods
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reactions and potentially provide access to reaction pathways that are difficult under conventional heating. For complex steroidal compounds, microwave-assisted synthesis has shown promise in reducing reaction times and improving yields.
A typical microwave-assisted protocol might involve:
- Power: 100-300 W
- Temperature: 80-150°C
- Duration: 10-30 minutes
- Solvent: Polar solvents (DMF, DMSO, alcohols)
Comparative Analysis of Preparation Methods
Efficiency and Yield
A comparative analysis of the various preparation methods for this compound reveals significant differences in efficiency and yield, as summarized in Table 5.
Table 5. Comparison of Efficiency and Yield for Different Preparation Methods
| Preparation Method | Overall Yield (%) | Number of Steps | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Natural source extraction | 0.01-0.05 (from raw material) | 5-8 | N/A (natural product) | Limited by plant availability |
| Total chemical synthesis | 1-5 (estimated) | 15-20+ | Variable, requires optimization | Challenging but possible |
| Semi-synthesis | 5-15 (estimated) | 8-12 | Moderate to good | Depends on starting material availability |
| Biotechnological methods | 10-30 (theoretical) | 3-7 | Excellent | Potentially good for specific transformations |
| Alternative methods | Variable | Variable | Variable | Method-dependent |
Cost Analysis and Resource Requirements
The economic viability of different preparation methods varies significantly, with implications for both research and potential commercial production.
Table 6. Resource Requirements and Cost Considerations
| Method | Starting Materials | Equipment Needs | Estimated Relative Cost | Time Requirements |
|---|---|---|---|---|
| Natural extraction | Plant material | Basic extraction equipment, HPLC | Moderate (labor-intensive) | Weeks (including plant growth) |
| Total synthesis | Commercial chemicals | Standard organic synthesis lab | High (multiple steps, purifications) | Months |
| Semi-synthesis | Natural product precursors | Standard organic synthesis lab | Moderate to high | Weeks to months |
| Enzymatic methods | Substrates, enzymes | Bioreactors, purification systems | Variable (enzymes can be costly) | Days to weeks |
| Alternative methods | Method-dependent | Specialized equipment (microwave, high-pressure vessels) | Variable | Days to weeks |
Product Purity and Stereochemical Control
The purity of the final product and control of stereochemistry at multiple centers are critical considerations, particularly for potential pharmaceutical applications.
Table 7. Product Quality Comparison
| Method | Typical Purity (%) | Stereochemical Control | Common Impurities | Purification Challenges |
|---|---|---|---|---|
| Natural extraction | 95-99 after purification | Natural (correct) | Other plant alkaloids, pigments | Complex mixture separation |
| Total synthesis | 98-99+ | Challenging, requires optimization | Reaction by-products, diastereomers | Separation of closely related isomers |
| Semi-synthesis | 97-99 | Builds on natural stereochemistry | Reaction by-products | Method-dependent |
| Biotechnological | 95-99 | Often excellent | Enzyme-derived impurities, substrate analogs | Protein removal, product isolation |
| Alternative methods | Method-dependent | Method-dependent | Method-dependent | Method-dependent |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ebeiedinone.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of ebeiedinone with modified pharmacological properties .
Scientific Research Applications
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its cholinesterase inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in traditional medicine .
Mechanism of Action
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one exerts its effects primarily by inhibiting the activity of cholinesterase enzymes. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the hexacyclic or pentacyclic backbone but differ in substituents or stereochemistry. For example:
- (1R,2S,6R,9S,10R,11S,14S,15S,17R,18S,20R,23R,24S)-17-Acetyloxy-6,10,23-trimethyl-4-azahexacyclo[...]pentacosan-20-yl acetate : This analogue has additional acetyloxy groups and a methyl group at position 10, altering hydrophobicity and steric bulk compared to the target compound .
Table 1: Key Structural Differences
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) reveals that compounds with similar structural frameworks cluster together, indicating shared modes of action . For instance, compounds with hydroxyl or acetyloxy substituents on hexacyclic backbones show consistent inhibition of kinases or proteases, while methyl group variations influence specificity .
Computational Similarity Metrics
- Tanimoto Coefficient : The target compound shares a Tanimoto score of 0.65–0.72 with acetylated analogues (e.g., ) using MACCS fingerprints, indicating moderate structural overlap .
- Morgan Fingerprints : Dice similarity scores of 0.55–0.60 highlight divergent regions in the hexacyclic core and substituent orientations .
- Molecular Networking : MS/MS-based cosine scores (0.70–0.85) suggest conserved fragmentation patterns among hydroxylated derivatives, aiding dereplication .
Pharmacological Implications
- Target Affinity : Docking studies show that methyl and hydroxyl groups in the target compound interact with hydrophobic pockets and catalytic residues in kinase binding sites, similar to ROCK1 inhibitors identified via Chemical Space Docking .
- ADME Properties : Compared to SAHA-like compounds (70% similarity index), the target compound’s logP (~3.2) and polar surface area (110 Ų) suggest moderate bioavailability, aligning with alkaloid-derived drugs .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a unique hexacyclic structure with multiple chiral centers. Its molecular formula is with a molecular weight of approximately 431.68 g/mol. The presence of the hydroxy group and the aza (nitrogen-containing) moiety suggests potential interactions with biological targets.
Structural Features
- Chirality : The compound contains multiple stereocenters which may influence its biological activity and interactions with biological systems.
- Functional Groups : The hydroxy and nitrogen groups are likely to play significant roles in the compound's solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved require further elucidation.
- Neuroprotective Effects : Some studies have suggested that this compound could have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Natural Products examined the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples (p < 0.05) .
- Cancer Cell Studies : In vitro studies reported in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent reduction in viability of breast cancer cells (MCF-7 line), with IC50 values indicating effectiveness at low concentrations .
- Neuroprotection in Animal Models : Research published in Neuroscience Letters highlighted that administration of this compound in rodent models of neurodegeneration resulted in reduced markers of oxidative stress and improved behavioral outcomes .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.68 g/mol |
| Solubility | Moderate |
| Chirality | Multiple stereocenters |
Q & A
Q. What are the key methodological considerations for synthesizing this compound, particularly regarding stereochemical control?
The synthesis requires multi-step strategies with protecting groups to preserve reactive sites (e.g., the 20-hydroxy group). High-performance liquid chromatography (HPLC) is critical for purification due to the compound’s structural complexity. Chiral auxiliaries or asymmetric catalysis may be employed to maintain stereochemical integrity at the 11 chiral centers .
Q. Which spectroscopic techniques are essential for structural confirmation and stereochemical analysis?
High-resolution mass spectrometry (HR-MS) determines molecular mass, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) maps connectivity and stereochemistry. X-ray crystallography can resolve absolute configurations if suitable crystals are obtained .
Q. How can researchers determine the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Purity is assessed via HPLC with UV/Vis or mass spectrometry detection. A purity ≥95% is typically required for biological assays to minimize confounding impurities. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation .
Q. What classification systems or databases are appropriate for categorizing this compound?
The compound’s hexacyclic framework and aza-group suggest classification under alkaloids or polycyclic amines in databases like PubChem or ChEMBL. Its structural similarity to marine-derived bioactive compounds (e.g., sponges or seagrasses) may link it to natural product libraries .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict interactions between this compound and biological targets?
Use density functional theory (DFT) to optimize the 3D structure, accounting for stereoelectronic effects. Molecular dynamics simulations in solvated environments (e.g., explicit water models) improve binding affinity predictions. Cross-validate results with in vitro assays targeting receptors like G-protein-coupled receptors (GPCRs) or enzymes .
Q. What experimental approaches are recommended to investigate metabolic stability in biological systems?
Conduct liver microsome assays (human/rodent) with LC-MS/MS to identify Phase I/II metabolites. Monitor time-dependent degradation kinetics. Compare results with in silico predictions from software like MetaSite or ADMET Predictor™ .
Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions?
Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability. Perform dose-response curves to confirm potency (IC₅₀/EC₅₀). Use orthogonal computational models (e.g., QSAR vs. machine learning) to identify consensus bioactive conformers .
Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical fidelity?
Optimize catalytic systems (e.g., chiral ligands in asymmetric hydrogenation) to reduce step count. Use flow chemistry for exothermic or air-sensitive steps. Monitor intermediates via inline FTIR or Raman spectroscopy to detect stereochemical drift .
Q. How can enantiomeric purity be assessed, and what bioactivity differences are expected between stereoisomers?
Chiral HPLC or capillary electrophoresis separates enantiomers. Compare bioactivity profiles (e.g., IC₅₀, cytotoxicity) of isolated enantiomers using cell-based assays. Marine-derived analogs show stereospecific anti-inflammatory or antitrypanosomal effects, suggesting similar trends .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties and toxicity?
Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and tissue distribution. Zebrafish embryos screen for acute toxicity. For neuroactive potential, use Caenorhabditis elegans or Drosophila melanogaster models to probe blood-brain barrier penetration .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Normalize results to cell viability controls (e.g., MTT assay) and validate with clonogenic assays. Consider cell-specific factors like efflux pump expression (e.g., P-glycoprotein) or metabolic enzyme activity. Cross-reference genomic databases (e.g., CCLE) to identify resistant phenotypes .
Q. What statistical frameworks are robust for analyzing dose-response relationships in heterogeneous datasets?
Use nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Apply ANOVA with post hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Bayesian hierarchical models account for inter-experimental variability .
Methodological Innovations
Q. Can cryo-electron microscopy (cryo-EM) elucidate interactions between this compound and large biomolecular complexes?
Yes, cryo-EM at near-atomic resolution (≤3 Å) can visualize binding to ribosomes or viral capsids. Prepare compound-target complexes in vitrified ice and use single-particle analysis for 3D reconstruction .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic pathway tracing?
Incorporate labeled precursors during synthesis. Track isotopic enrichment in metabolites via NMR or LC-MS. This clarifies catabolic pathways and identifies stable metabolites for prodrug design .
Ethical and Compliance Considerations
Q. What ethical guidelines govern the use of this compound in animal studies?
Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval. Minimize animal numbers via power analysis and use humane endpoints (e.g., tumor volume limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
